Bacillariolide III

描述

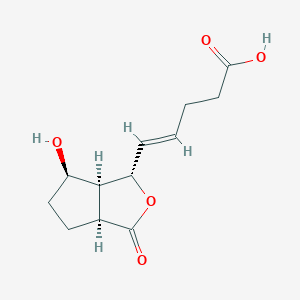

Structure

3D Structure

属性

分子式 |

C12H16O5 |

|---|---|

分子量 |

240.25 g/mol |

IUPAC 名称 |

(E)-5-[(1S,3aS,6R,6aS)-6-hydroxy-3-oxo-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1-yl]pent-4-enoic acid |

InChI |

InChI=1S/C12H16O5/c13-8-6-5-7-11(8)9(17-12(7)16)3-1-2-4-10(14)15/h1,3,7-9,11,13H,2,4-6H2,(H,14,15)/b3-1+/t7-,8+,9-,11-/m0/s1 |

InChI 键 |

MBJGXBXSSPCMDR-DZQDNCPLSA-N |

手性 SMILES |

C1C[C@H]([C@@H]2[C@H]1C(=O)O[C@H]2/C=C/CCC(=O)O)O |

规范 SMILES |

C1CC(C2C1C(=O)OC2C=CCCC(=O)O)O |

同义词 |

bacillariolide III |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

Bacillariolide III exhibits significant biological activity that can be harnessed in drug development:

- Antimicrobial Properties : Studies have demonstrated that bacillariolides possess antimicrobial effects against various pathogens. For instance, research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, which could lead to applications in treating inflammatory diseases. Its ability to affect cytokine production suggests a role in managing conditions such as arthritis and other inflammatory disorders .

- Anticancer Potential : this compound's pro-apoptotic properties have been noted in several studies, indicating its potential use in cancer therapies. The compound's mechanism of inducing apoptosis in cancer cells presents an avenue for further research into its efficacy as an anticancer agent .

Environmental Applications

The ecological role of bacillariolides extends to their impact on marine ecosystems:

- Regulation of Marine Populations : this compound plays a role in controlling the population dynamics of marine organisms. Its production during diatom blooms can inhibit the growth of herbivorous zooplankton, thus influencing food web interactions and nutrient cycling within marine environments .

- Bioindicator Potential : The presence and concentration of bacillariolides can serve as bioindicators for assessing the health of marine ecosystems. Monitoring these compounds may provide insights into environmental changes and the impacts of anthropogenic activities on marine biodiversity .

Biotechnological Applications

This compound may also find applications in biotechnology:

- Biopesticides : Given its bioactive properties against various marine organisms, there is potential for developing biopesticides derived from bacillariolides. This application could offer environmentally friendly alternatives to synthetic pesticides in agriculture .

- Nutraceuticals : The health benefits associated with bacillariolides suggest their incorporation into dietary supplements or functional foods aimed at enhancing human health through their anti-inflammatory and antimicrobial properties .

Data Table: Summary of this compound Applications

Case Study 1: Antimicrobial Efficacy

In a study conducted by Nappez et al. (1996), bacillariolides were tested against various bacterial strains, showing significant inhibition rates comparable to conventional antibiotics. This highlights the potential for developing new antimicrobial drugs based on bacillariolide structures.

Case Study 2: Ecological Impact

Research by Caldwell (2009) demonstrated that the presence of bacillariolides during diatom blooms led to reduced grazing by zooplankton, impacting nutrient cycling and species composition within the ecosystem. This study underscores the ecological significance of these compounds.

Case Study 3: Cancer Research

Sansone et al. (2014) explored the anticancer properties of bacillariolides in vitro, revealing their ability to induce cell death in several cancer cell lines. This finding opens avenues for further exploration into their therapeutic potential.

常见问题

Q. What are the primary methods for characterizing the structural properties of Bacillariaolide III, and how do they address reproducibility challenges?

To confirm the structural identity of Bacillariolide III, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) . For crystalline samples, X-ray crystallography provides definitive stereochemical validation. Reproducibility hinges on standardized protocols for sample preparation (e.g., solvent purity, concentration) and calibration against reference compounds . Table 1 : Key spectral parameters for this compound validation

| Technique | Critical Parameters | Common Pitfalls |

|---|---|---|

| NMR | δ (ppm) shifts, coupling constants (J) | Solvent impurities, incomplete deuteration |

| HR-MS | m/z accuracy (< 2 ppm), isotopic pattern | Adduct formation, ion suppression |

Q. How can researchers optimize the isolation yield of this compound from natural sources?

Isolation protocols often involve liquid-liquid partitioning (e.g., ethyl acetate for lipophilic extraction) followed by chromatographic purification (size exclusion, reversed-phase HPLC). Yield optimization requires:

- Parameter tuning : Solvent polarity gradients, column temperature (e.g., 25–40°C), and flow rates (1–2 mL/min for HPLC) .

- Biological source validation : Strain-specific variability in diatom cultures must be controlled via genetic sequencing or metabolomic profiling .

Q. What in vitro assays are most appropriate for preliminary bioactivity screening of this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-negative/-positive bacteria and fungi, with MIC/MBC endpoints .

- Cytotoxicity : MTT or resazurin assays in mammalian cell lines (e.g., HeLa, HepG2), using dose-response curves (IC50) .

Note : Include solvent controls (DMSO ≤1% v/v) to avoid false positives .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data for this compound across studies?

Contradictions often arise from:

- Experimental variables : Differences in cell culture media (e.g., serum content affecting compound solubility) or microbial inoculum size .

- Data normalization : Use Z-score standardization or fold-change thresholds to harmonize results. Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. luminescence) .

Table 2 : Common sources of bioactivity variability

| Factor | Mitigation Strategy |

|---|---|

| Compound stability | Pre-screen for degradation (HPLC stability assays) |

| Batch variability | Use pooled samples from ≥3 independent isolations |

Q. What experimental designs are recommended for elucidating this compound’s ecological role in diatom communities?

Adopt multi-omics approaches :

- Metatranscriptomics : RNA-seq to identify genes upregulated in this compound-producing strains under stress (e.g., nutrient limitation) .

- Metabolomic networking : GNPS or METLIN-based annotation to correlate this compound with co-occurring metabolites .

Field validation : Use mesocosm experiments with controlled diatom-bacterial co-cultures to assess allelopathic effects .

Q. How can in silico modeling improve structure-activity relationship (SAR) studies for this compound derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., bacterial efflux pumps) .

- QSAR models : Train machine learning algorithms (random forests, SVM) on physicochemical descriptors (logP, polar surface area) to prioritize synthetic analogs .

Validation : Compare computational predictions with experimental IC50 values for ≥10 derivatives to assess model robustness .

Q. What strategies address low reproducibility in this compound’s environmental stress responses?

- Standardized stress induction : Use calibrated light intensity (μmol photons/m²/s) and nutrient deprivation timelines (e.g., 72h silicon limitation) .

- Data transparency : Publish raw HPLC/MS files and growth curve datasets in repositories like MetaboLights or Zenodo .

Q. How should researchers design longitudinal studies to assess this compound’s stability in marine ecosystems?

- Sampling protocol : Collect water/sediment samples at 0, 7, 30, and 90 days post-release.

- Analytical methods : Combine LC-MS/MS quantification with stable isotope labeling (e.g., 13C-Bacillariolide III) to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。